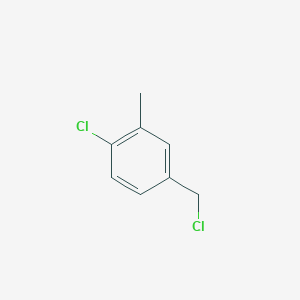

1-Chloro-4-(chloromethyl)-2-methylbenzene

CAS No.: 92304-76-2

Cat. No.: VC5115304

Molecular Formula: C8H8Cl2

Molecular Weight: 175.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92304-76-2 |

|---|---|

| Molecular Formula | C8H8Cl2 |

| Molecular Weight | 175.05 |

| IUPAC Name | 1-chloro-4-(chloromethyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 |

| Standard InChI Key | BNINSXCMJBCDPZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CCl)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Chloro-4-(chloromethyl)-2-methylbenzene belongs to the class of halogenated toluenes. Its IUPAC name, 1-chloro-4-(chloromethyl)-2-methylbenzene, reflects the substitution pattern on the aromatic ring. The compound’s structure is defined by the following features:

-

Chlorine atom at the 1-position, contributing to electron-withdrawing effects.

-

Chloromethyl group (-CHCl) at the 4-position, a reactive site for nucleophilic substitution.

-

Methyl group (-CH) at the 2-position, providing steric and electronic modulation .

The molecular geometry was confirmed via 2D and 3D structural models in PubChem, highlighting planar aromaticity with bond angles consistent with sp hybridization .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 175.06 g/mol | |

| Boiling Point | Estimated 220–240°C* | |

| Solubility | Organic solvents (e.g., DCM) | |

| Density | ~1.3 g/cm* | |

| *Estimated based on structural analogs . |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-chloro-4-(chloromethyl)-2-methylbenzene typically involves chlorination or chloromethylation reactions. Two primary methods are theorized based on analogous compounds:

-

Chloromethylation of 4-Chloro-2-methyltoluene

-

Chlorination of 4-Chloro-2-methylbenzyl Alcohol

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chloromethylation | High regioselectivity | Requires harsh acids |

| Alcohol Chlorination | High yield, simple conditions | Byproduct generation (SO) |

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s chloromethyl group serves as a versatile handle for further functionalization. Key applications include:

-

Anticancer Agents: Analogous chlorinated aromatics are precursors in kinase inhibitor synthesis .

-

Agrochemicals: Intermediate in herbicides and pesticides, leveraging chlorine’s bioactivity .

Organic Synthesis

1-Chloro-4-(chloromethyl)-2-methylbenzene participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. Its reactivity profile enables:

-

Nucleophilic Substitution: Replacement of -CHCl with amines or thiols.

-

Electrophilic Aromatic Substitution: Further halogenation or nitration at activated positions .

| Exposure Route | First Aid Measures | Preventive Measures |

|---|---|---|

| Skin Contact | Wash with soap/water; seek medical attention | Wear nitrile gloves |

| Inhalation | Move to fresh air; administer oxygen | Use fume hoods |

| Eye Contact | Flush with water for 15 minutes | Safety goggles required |

Recent Advances and Future Directions

Despite its utility, limited peer-reviewed studies directly investigate 1-chloro-4-(chloromethyl)-2-methylbenzene. Recent trends suggest potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume